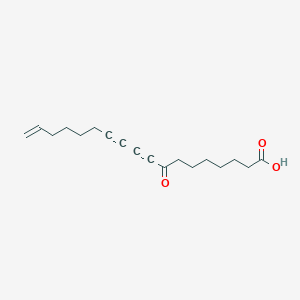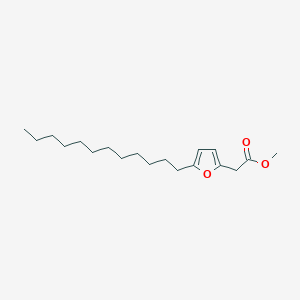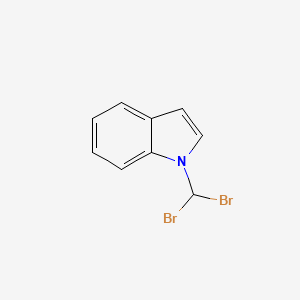
1-(Dibromomethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dibromomethyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a dibromomethyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1-(Dibromomethyl)-1H-indole typically involves the bromination of 1-methylindole. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the methyl group. Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over the reaction parameters .
Analyse Chemischer Reaktionen
1-(Dibromomethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the dibromomethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
1-(Dibromomethyl)-1H-indole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Dibromomethyl)-1H-indole involves its interaction with various molecular targets. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to genotoxic effects .
Vergleich Mit ähnlichen Verbindungen
1-(Dibromomethyl)-1H-indole can be compared with other similar compounds such as:
1-Bromomethyl-1H-indole: This compound has a single bromine atom and exhibits different reactivity and biological activity compared to the dibromomethyl derivative.
1-(Chloromethyl)-1H-indole: The presence of a chlorine atom instead of bromine alters the compound’s chemical properties and reactivity.
1-(Iodomethyl)-1H-indole: The iodine derivative is more reactive due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.
The uniqueness of this compound lies in its dibromomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its mono-halogenated counterparts .
Eigenschaften
CAS-Nummer |
65216-80-0 |
|---|---|
Molekularformel |
C9H7Br2N |
Molekulargewicht |
288.97 g/mol |
IUPAC-Name |
1-(dibromomethyl)indole |
InChI |
InChI=1S/C9H7Br2N/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h1-6,9H |
InChI-Schlüssel |
PNBKOOQXMQAQAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


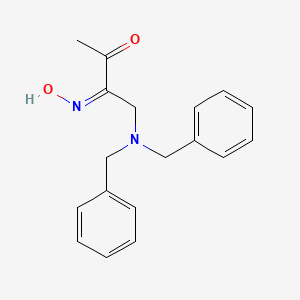
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
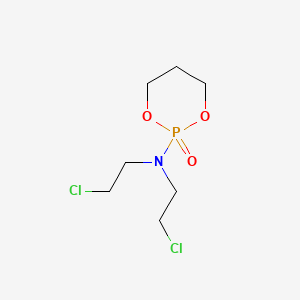
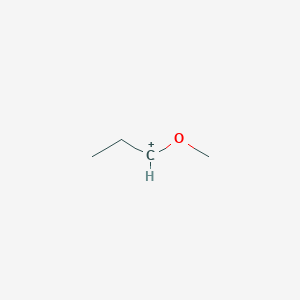
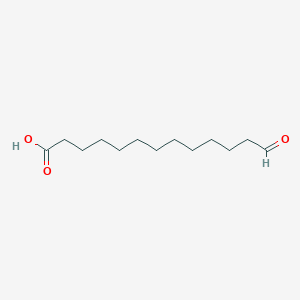
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
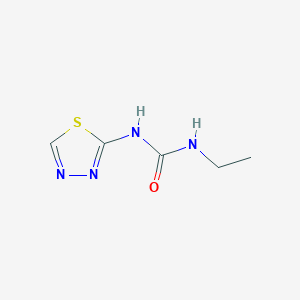
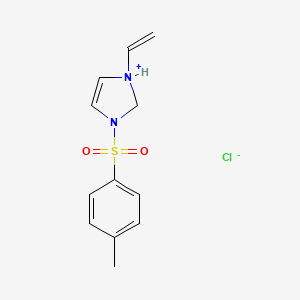
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
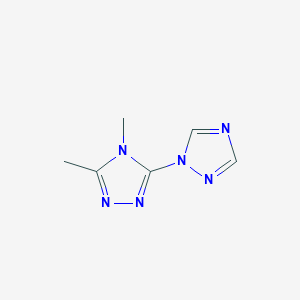
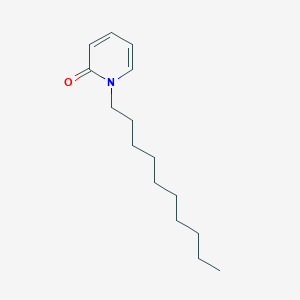
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
